molecular formula C27H29FN2O3 B1662650 3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid CAS No. 1030846-42-4

3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid

カタログ番号 B1662650
CAS番号: 1030846-42-4
分子量: 448.5 g/mol
InChIキー: VENOXIKBBUVHRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid, also known as FPhEQA, is a chemical compound that has gained attention in the scientific community due to its potential in the field of drug discovery. FPhEQA is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in glucose and lipid metabolism.

科学的研究の応用

Diabetes Mellitus Type 2 Management

AS 2034178, as a selective agonist for the GPR40 receptor, has shown promise in the management of type 2 diabetes mellitus. The compound enhances glucose-dependent insulin secretion, which is crucial for maintaining blood glucose levels within normal ranges . Chronic treatment with AS 2034178 has demonstrated significant improvements in glucose metabolism, insulin sensitivity, and pancreatic beta-cell function in animal models .

Obesity and Metabolic Syndrome

The therapeutic potential of AS 2034178 extends to obesity and metabolic syndrome, where it can modulate lipid and glucose homeostasis. By activating GPR40, AS 2034178 influences the secretion of hormones that regulate appetite and energy expenditure, which could be beneficial in weight management programs .

Cardiovascular Health

AS 2034178 may contribute to cardiovascular health by improving lipid profiles and reducing the risk factors associated with heart disease. Its role in regulating insulin secretion and action can lead to better control of blood pressure and cholesterol levels, potentially reducing the incidence of cardiovascular events .

Neurodegenerative Diseases

Research suggests that GPR40 agonists like AS 2034178 could have neuroprotective effects. By modulating insulin signaling in the brain, it may help in the management of neurodegenerative diseases such as Alzheimer’s, where insulin resistance has been implicated as a contributing factor .

Inflammatory Disorders

AS 2034178 has shown potential in reducing inflammation by influencing the pathways associated with inflammatory responses. This could have implications for the treatment of chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease .

Oncology

Emerging studies indicate that GPR40 agonists might affect cancer cell metabolism and proliferation. AS 2034178 could potentially be used to alter the metabolic pathways in cancer cells, thereby inhibiting their growth and survival .

作用機序

Target of Action

AS 2034178, also known as AS2034178 or AS2034178 (free base), is a specific and orally active GPR40 agonist . GPR40, also known as Free Fatty Acid Receptor 1 (FFA1), is a receptor of free fatty acids . It plays a crucial role in regulating glucose-dependent insulin secretion .

Mode of Action

AS 2034178 interacts with its primary target, GPR40, and exhibits a glucose-dependent enhancement of insulin secretion . It demonstrates a highly dose-dependent increase in intracellular Ca2+ levels . The maximum efficacy of the increase in Ca2+ is nearly equal to that of an endogenous ligand of GPR40, namely linolenic acid .

Biochemical Pathways

The interaction of AS 2034178 with GPR40 triggers a series of biochemical reactions that lead to the enhancement of insulin secretion. This process is glucose-dependent, meaning it occurs only under high-glucose conditions . The compound can improve glucose homeostasis and maintain or enhance islet beta cell functions .

Pharmacokinetics

It is noted that the compound is orally active , suggesting that it has good bioavailability

Result of Action

AS 2034178 has been shown to significantly induce insulin secretion in pancreas β-cell–derived MIN6 cells, but only under high-glucose conditions . In ob/ob mice, chronic treatment with AS 2034178 significantly improved whole-body glucose metabolism, insulin, HbA1c, and pancreatic insulin levels .

Action Environment

It is known that the compound’s induction of insulin secretion is glucose-dependent , suggesting that the glucose level in the environment could influence its action

特性

IUPAC Name

3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN2O3/c28-25-18-22(13-11-20(25)12-14-27(31)32)29-19-21-6-4-10-26-24(21)9-5-15-30(26)16-17-33-23-7-2-1-3-8-23/h1-4,6-8,10-11,13,18,29H,5,9,12,14-17,19H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENOXIKBBUVHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2N(C1)CCOC3=CC=CC=C3)CNC4=CC(=C(C=C4)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Reactant of Route 2
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Reactant of Route 5
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Reactant of Route 6
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。